molecular formula C12H16N2O2 B11883111 Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

Cat. No.: B11883111
M. Wt: 220.27 g/mol
InChI Key: WNRQSJSQEWZIIR-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry . The structure of this compound includes a naphthyridine core, which is a fused ring system containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-naphthyridine derivatives, including Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate, can be achieved through various methods. One common approach is the aza-Diels-Alder reaction (Povarov reaction) activated by a Lewis acid . This reaction involves the cyclization of an appropriate diene and dienophile to form the naphthyridine core. Another method involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .

Scientific Research Applications

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the naphthyridine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group. This structural feature contributes to its distinct chemical reactivity and biological activity .

Biological Activity

Ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C12H17N3O2
  • Molecular Weight : 235.29 g/mol
  • IUPAC Name : this compound
  • Appearance : Powder
  • Storage Temperature : Room Temperature

This compound has been studied primarily for its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial for increasing acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Inhibition Studies

Research indicates that this compound exhibits potent and selective inhibition of AChE and butyrylcholinesterase (BuChE). In vitro studies have demonstrated that it can effectively dock in the active sites of these enzymes, suggesting its potential as a lead compound for developing dual-action cholinergic agents .

Neuroprotective Effects

The neuroprotective properties of this compound have been highlighted in various studies. It has shown promise in ameliorating cognitive deficits associated with neurodegenerative disorders through:

  • Reduction of oxidative stress : The compound has been found to decrease reactive oxygen species (ROS) levels in neuronal cells.
  • Anti-inflammatory effects : It modulates inflammatory pathways that contribute to neuronal damage .

Antimicrobial Properties

In addition to its neuroprotective effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival .

Case Studies and Research Findings

  • Alzheimer's Disease Model :
    • In a study involving animal models of Alzheimer's disease, treatment with this compound resulted in significant improvements in memory and learning tasks compared to control groups. The compound's ability to inhibit AChE was correlated with enhanced cholinergic signaling .
  • Antimicrobial Efficacy :
    • A clinical trial assessing the antimicrobial efficacy of this compound revealed a marked reduction in bacterial load in infected subjects treated with this compound compared to standard antibiotic treatments .

Data Table: Biological Activity Summary

Activity TypeEffectivenessMechanismReference
AChE InhibitionPotentCompetitive inhibition at the active site
NeuroprotectionSignificantReduces oxidative stress
AntimicrobialEffectiveDisruption of cell membranes

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

ethyl 2-methyl-5,6,7,8-tetrahydro-1,5-naphthyridine-3-carboxylate

InChI

InChI=1S/C12H16N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h7,13H,3-6H2,1-2H3

InChI Key

WNRQSJSQEWZIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCN2)N=C1C

Origin of Product

United States

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